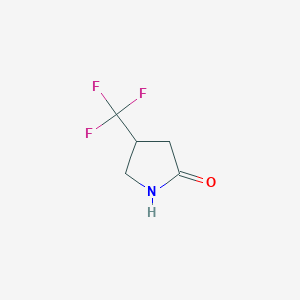
4-(Trifluormethyl)pyrrolidin-2-on
Übersicht
Beschreibung
4-(Trifluoromethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C5H6F3NO. It has a molecular weight of 153.1 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)pyrrolidin-2-one and its derivatives is a topic of interest in the field of medicinal chemistry . The pyrrolidine ring is a common feature in many biologically active compounds . The synthesis strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The InChI code for this compound is 1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10) .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)pyrrolidin-2-one is a solid substance at room temperature . It has a molecular weight of 153.1 .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Verbindungen
4-(Trifluormethyl)pyrrolidin-2-on dient als vielseitiges Gerüst bei der Synthese verschiedener bioaktiver Verbindungen. Seine Struktur ist entscheidend für die Entwicklung von Molekülen mit potenziellen therapeutischen Wirkungen. Zum Beispiel wurde es bei der Synthese ungewöhnlicher β-Aminosäuren wie Statin und seinen Derivaten verwendet .
Medizinische Chemie
Der Pyrrolidinring, eine Kernstruktur in this compound, wird in der medizinischen Chemie häufig eingesetzt. Er ist bekannt dafür, dass er aufgrund seiner sp3-Hybridisierung eine effiziente Erkundung des Pharmakophorraums ermöglicht, zur Stereochemie von Molekülen beiträgt und die dreidimensionale Abdeckung erhöht .
Arzneimittelforschung
In der Arzneimittelforschung wird this compound verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten. Sein gesättigtes Gerüst erhöht das Interesse, da die Möglichkeit besteht, strukturell unterschiedliche Moleküle mit unterschiedlichen biologischen Profilen zu erzeugen .
Alkaloidsynthese
Diese Verbindung wurde bei der Synthese verschiedener Alkaloide eingesetzt. Alkaloide sind eine Gruppe von natürlich vorkommenden chemischen Verbindungen, die meist basische Stickstoffatome enthalten und bedeutende pharmakologische Wirkungen haben .
Produktion von Antitumormitteln
Pyrrolidin-2-one, zu denen auch this compound gehört, wurden in der Literatur für ihre Rolle bei der Synthese von Antitumormitteln beschrieben. Sie werden verwendet, um Verbindungen zu erzeugen, die vielversprechend in der Krebsbehandlung sind .
Entwicklung von antimikrobiellen und antimykotischen Wirkstoffen
Der Pyrrolidin-Rest ist auch in Naturstoffen (NPs) vorhanden, die antimikrobielle und antimykotische Eigenschaften aufweisen. Diese Eigenschaften sind entscheidend für die Entwicklung neuer Behandlungen für Infektionen .
Verbesserung der ADME/Tox-Profile von Arzneimittelkandidaten
Die Einführung von heteroatomaren Fragmenten wie this compound in Arzneimittelmoleküle ist eine strategische Wahl, um physikalisch-chemische Parameter zu verändern und bessere Ergebnisse in Bezug auf Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität (ADME/Tox) für Arzneimittelkandidaten zu erzielen .
Chemische Forschung und Materialwissenschaften
Neben seinen biologischen Anwendungen kann this compound aufgrund seiner einzigartigen chemischen Eigenschaften, wie z. B. seiner Trifluormethylgruppe, die Materialien wünschenswerte Eigenschaften verleihen kann, in der chemischen Forschung und in den Materialwissenschaften eingesetzt werden .
Safety and Hazards
The safety information for 4-(Trifluoromethyl)pyrrolidin-2-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Zukünftige Richtungen
The future directions for the research and application of 4-(Trifluoromethyl)pyrrolidin-2-one and its derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Wirkmechanismus
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
The formation of pyrrolidin-2-ones generally involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
Pyrrolidine derivatives have been known to influence various biochemical pathways depending on their target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The synthesis of pyrrolidin-2-ones has been carried out under mild conditions in a microchannel reactor under visible light conditions .
Biochemische Analyse
Biochemical Properties
4-(Trifluoromethyl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, 4-(Trifluoromethyl)pyrrolidin-2-one has been shown to bind to certain proteins, altering their conformation and, consequently, their function .
Cellular Effects
The effects of 4-(Trifluoromethyl)pyrrolidin-2-one on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 4-(Trifluoromethyl)pyrrolidin-2-one can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes . These changes can impact cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)pyrrolidin-2-one exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Additionally, 4-(Trifluoromethyl)pyrrolidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Trifluoromethyl)pyrrolidin-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it can undergo degradation, leading to the formation of various metabolites . Long-term studies have shown that 4-(Trifluoromethyl)pyrrolidin-2-one can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activities and protein interactions without causing significant adverse effects . At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
4-(Trifluoromethyl)pyrrolidin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolism of amino acids, nucleotides, and lipids . The compound can influence metabolic flux by altering the activity of key enzymes involved in these pathways . Additionally, 4-(Trifluoromethyl)pyrrolidin-2-one can impact metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 4-(Trifluoromethyl)pyrrolidin-2-one within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
4-(Trifluoromethyl)pyrrolidin-2-one exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s role in various biochemical processes and its overall impact on cellular function .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAVNCLUOSJVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
664304-83-0 | |
| Record name | 4-(trifluoromethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)

![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)
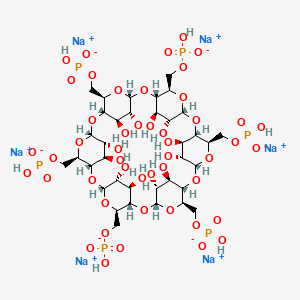

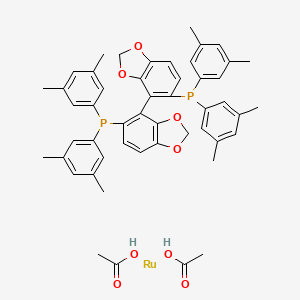
![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)
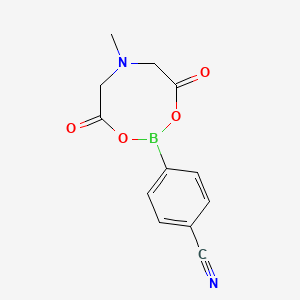

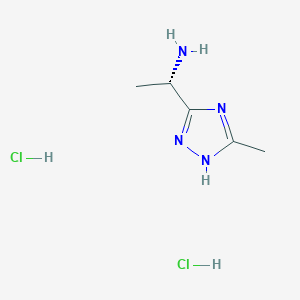
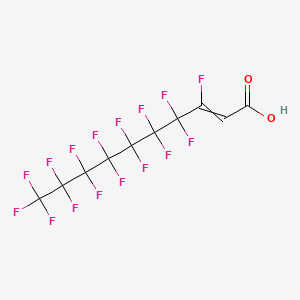
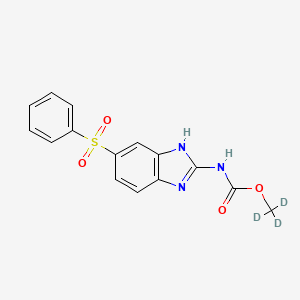
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)